molecular formula C24H26N6O2 B12813178 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- CAS No. 60333-39-3

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl-

Cat. No.: B12813178
CAS No.: 60333-39-3
M. Wt: 430.5 g/mol
InChI Key: IRHSLTKAHVXCDR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound, 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl-, is derived from its pteridinedione core structure. The pteridine ring system is bicyclic, consisting of fused pyrimidine and pyrazine rings. The numbering begins at the pyrimidine nitrogen, with ketone groups at positions 2 and 4. Substituents include methyl groups at positions 1 and 3, and 4-(dimethylamino)phenyl groups at positions 6 and 7.

The compound’s Chemical Abstracts Service (CAS) Registry Number is 73826-32-1 , a unique identifier that ensures precise tracking in chemical inventories and regulatory frameworks. This CAS number distinguishes it from structurally similar molecules, such as 2,4-piperidinedione (CAS 50607-30-2), which lacks the aromatic pteridine system and phenyl substituents.

Structural Synonyms and Alternative Naming Conventions

This compound is recognized under multiple synonyms across chemical databases. The NSC 280487 designation originates from the National Service Center’s compound library, while H6PV1K3ML2 represents its unique UNII identifier for regulatory submissions. Alternative systematic names include 6,7-Bis(4-(dimethylamino)phenyl)-1,3-dimethyl-2,4(1H,3H)-pteridinedione and 2,4(1H,3H)-Pteridinedione, 6,7-bis[4-(dimethylamino)phenyl]-1,3-dimethyl-, both emphasizing the substituent positions and functional groups.

Non-IUPAC conventions occasionally simplify the name to 6,7-bis(4-dimethylaminophenyl)-1,3-dimethyl-pteridine-2,4-dione, omitting the hydrogen descriptors for brevity. Such variations highlight the importance of cross-referencing registry numbers to avoid ambiguity, particularly given the structural similarity to unrelated compounds like 3-(dimethylamino)pentane-2,4-dione (CAS 130029073).

Molecular Formula and Isomeric Considerations

The molecular formula C24H26N6O2 reflects the compound’s 24 carbon atoms, 26 hydrogens, 6 nitrogens, and 2 oxygens. This composition arises from the pteridinedione core (C6H4N4O2), two 4-(dimethylamino)phenyl groups (C8H12N2 each), and two methyl substituents (CH3 each).

Isomeric possibilities are limited due to the compound’s substitution pattern. The 1,3-dimethyl groups on the pteridinedione ring and the 6,7-bis(4-(dimethylamino)phenyl) substituents enforce a fixed geometry, precluding positional isomerism. Tautomerism, observed in related systems like 1H-benzo[g]pteridine-2,4-dione (alloxazine), is not reported for this derivative, likely due to steric hindrance from the bulky aryl groups stabilizing the diketone form.

The absence of chiral centers in the molecule eliminates stereoisomerism, though conformational flexibility exists in the dimethylamino groups and phenyl ring orientations. These features distinguish it from smaller heterocycles like 2,4-piperidinedione, which exhibits greater conformational freedom in its non-aromatic ring system.

Properties

CAS No.

60333-39-3

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

6,7-bis[4-(dimethylamino)phenyl]-1,3-dimethylpteridine-2,4-dione

InChI

InChI=1S/C24H26N6O2/c1-27(2)17-11-7-15(8-12-17)19-20(16-9-13-18(14-10-16)28(3)4)26-22-21(25-19)23(31)30(6)24(32)29(22)5/h7-14H,1-6H3

InChI Key

IRHSLTKAHVXCDR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=C(C(=N2)C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pteridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pteridine ring system.

    Introduction of dimethylamino groups: The dimethylamino groups are introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.

    Methylation: The final step involves the methylation of the pteridine core using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C24H26N6O2
  • Molecular Weight : Approximately 430.5 g/mol
  • Key Features :
    • Pteridine core
    • Dimethylamino groups enhance solubility and biological activity

Research indicates that derivatives of 2,4(1H,3H)-pteridinedione exhibit significant biological activities. They are often investigated for their potential as:

  • Antitumor Agents : Compounds derived from this structure have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
  • Antiangiogenic Agents : Certain derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors. For instance, studies have synthesized various substituted derivatives to evaluate their efficacy against VEGFR-2 .

Antitumor Activity

A study focused on synthesizing N4-phenylsubstituted derivatives of pteridine compounds demonstrated their effectiveness as VEGFR-2 inhibitors. The research highlighted that modifications in the phenyl ring could lead to enhanced antiangiogenic properties .

Solubility and Bioavailability

The solubility profiles of various pteridine derivatives were examined to assess their bioavailability in biological systems. Enhanced solubility due to dimethylamino substituents was linked to improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibiting or activating signaling pathways: The compound may influence signaling pathways involved in cell growth, differentiation, or apoptosis, thereby affecting cellular functions.

    Interacting with DNA or RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

Compound Name Substituents Key Features
Target Compound 1,3-dimethyl; 6,7-bis(DMA-phenyl) Enhanced electron donation from DMA groups; steric bulk from phenyl rings
Lumazine (2,4(1H,3H)-Pteridinedione) No substituents Baseline fluorescence at 330/470 nm (ex/em); minimal steric hindrance
3-(p-Chlorocarbonyl)phenyl-1-methyl-2,4-pteridinedione (6) 3-(p-chlorocarbonyl)phenyl; 1-methyl Electron-withdrawing chlorocarbonyl group; used for amine derivatization
7-Methyllumazine 7-methyl Reduced solubility (logP = -1.514) compared to unsubstituted lumazine

Fluorescence Properties

  • Target Compound : Expected to exhibit red-shifted emission due to DMA groups extending conjugation. Comparable to 3-(p-chlorocarbonyl)phenyl-6-(p-methoxy)phenyl-pteridinedione (14), which emits at 474 nm .
  • Lumazine : Emits at 470 nm; lower intensity due to lack of electron-donating substituents .
  • Derivatized Product 14 : Emits at 474 nm, demonstrating that aryl substituents enhance fluorescence intensity .

Stability and Reactivity

  • The 1,3-dimethyl groups in the target compound improve stability under acidic conditions compared to acetamido-substituted analogs (e.g., compound V in ), which hydrolyze readily .
  • The triflate group in the precursor (1) enables regioselective substitution, a key advantage over non-triflate derivatives .

Solubility and Bioavailability

  • Target Compound : Likely lower solubility in aqueous media than lumazine due to hydrophobic DMA-phenyl groups. Similar to 7-methyllumazine (logP = -1.514), but logP may increase further with bulkier substituents .
  • 3-(p-Chlorocarbonyl)phenyl Derivatives : Improved solubility in organic solvents (e.g., MeCN) for derivatization applications .

Biological Activity

2,4(1H,3H)-Pteridinedione, 6,7-bis(4-(dimethylamino)phenyl)-1,3-dimethyl- is a synthetic compound belonging to the pteridine family. This compound is characterized by its complex structure which includes a pteridine core substituted with two dimethylamino groups on phenyl rings at positions 6 and 7, as well as methyl groups at positions 1 and 3. Its molecular formula is C24H26N6O2C_{24}H_{26}N_{6}O_{2}, with a molecular weight of approximately 430.5 g/mol .

Chemical Structure and Properties

The structure of 2,4(1H,3H)-pteridinedione can be represented as follows:

Molecular Structure C24H26N6O2\text{Molecular Structure }\text{C}_{24}\text{H}_{26}\text{N}_{6}\text{O}_{2}

Key Features:

  • Dimethylamino Substituents: Enhance solubility and potential biological activity.
  • Pteridine Core: Imparts unique pharmacological properties.

Biological Activity

Research indicates that pteridine derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential therapeutic applications, particularly in oncology and neurobiology.

The biological activity of 2,4(1H,3H)-pteridinedione is attributed to several mechanisms:

  • Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antioxidant Activity: The compound exhibits properties that help in scavenging free radicals.
  • Anticancer Properties: Studies have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity:
    • A study demonstrated that 2,4(1H,3H)-pteridinedione significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
    • Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .
  • Neuroprotective Effects:
    • Research has indicated potential neuroprotective effects against oxidative stress in neuronal cells. The compound was shown to reduce markers of oxidative damage and improve cell viability under stress conditions .
  • Binding Affinity Studies:
    • Interaction studies using molecular docking techniques highlighted strong binding affinities to targets such as protein kinases and enzymes involved in nucleotide metabolism .

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaUnique Features
6-Methyl-2,4(1H,3H)-pteridinedioneC_{13}H_{12}N_{4}O_{2}Lacks dimethylamino substituents
1,3-Dimethylpteridine-2,4-dioneC_{10}H_{12}N_{4}O_{2}Simpler structure; less complex biological activity
6-PhenylpteridineC_{13}H_{12}N_{4}No dimethylamino groups; different biological profile

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